

Part 1: Structural Architecture & Conformational Dynamics

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Compound of Interest

Compound Name: *4-Oxospiro[2.5]octane-1-carboxylic acid*

Cat. No.: *B11761564*

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The defining feature of 4-oxospiro compounds is the interplay between the spiro-quaternary carbon and the carbonyl group.

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The spiro center exerts a profound Thorpe-Ingold effect, compressing the internal bond angle ($< 109.5^\circ$) of the ring. This compression accelerates cyclization rates during synthesis and stabilizes the ring against hydrolytic cleavage. In spiro[chroman-2,4'-piperidine]-4-one, the spiro-C2 carbon locks the piperidine ring perpendicular to the chroman plane, creating a rigid "T-shaped" topology that is critical for binding in deep protein pockets (e.g., the carboxyltransferase domain of ACC).

Stereoelectronic Gating

The 4-oxo group is sterically shielded by the adjacent spiro center. Nucleophilic attack at C4 (e.g., by hydride or Grignard reagents) is governed by the trajectory of the incoming nucleophile relative to the axial/equatorial orientation of the spiro-ring substituents.

- Axial Attack: Favored for small nucleophiles (Hydride), leading to equatorial alcohols.

- Equatorial Attack: Often blocked by the bulk of the spiro-piperidine or spiro-cyclopropane moiety.

Part 2: Synthetic Strategies

The construction of the 4-oxospiro core requires the simultaneous formation of the quaternary center and the cyclic ketone.

The Kabbe Condensation (Primary Route for Chromanones)

The most robust method for synthesizing spiro[chroman-2,4'-piperidin]-4-ones is the Kabbe condensation. This involves the reaction of 2-hydroxyacetophenones with cyclic ketones (e.g., N-Boc-4-piperidone) catalyzed by pyrrolidine.

Mechanism:

- Formation of a ketimine/enamine between the ketone and pyrrolidine.
- Aldol-type condensation with 2-hydroxyacetophenone.
- Intramolecular Michael addition (oxy-Michael) to close the pyran ring.

Visualization: Kabbe Condensation Pathway



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Figure 1: The Kabbe Condensation pathway for constructing the spiro-chromanone core.

Part 3: Chemical Reactivity Profile

The 4-oxo group in spiro scaffolds exhibits unique reactivity due to the proximity of the quaternary center.

Carbonyl Modifications (C4 Reactivity)

While the spiro center is chemically inert, the C4 ketone is a versatile handle.

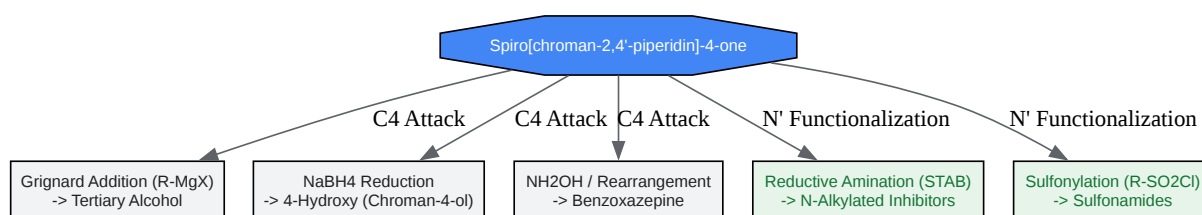
- Grignard Addition: Reaction with organomagnesium halides (R-MgX) yields tertiary alcohols. In spiro[chroman-2,4'-piperidin]-4-one, this is often followed by acid-catalyzed dehydration to form 3,4-chromenes, which are potent fluorescence probes.
- Stereoselective Reduction: Reduction with NaBH₄ typically yields the corresponding alcohol. The stereoselectivity (cis vs. trans relative to the spiro-O) is dictated by the catalyst. Iridium-spiro catalysts (Ir-SpiroPAP) have achieved >90% ee in related kinetic resolutions.
- Beckmann Rearrangement: Conversion to the oxime followed by rearrangement expands the ring to a 1,5-benzoxazepine, a scaffold found in CNS-active agents.

Distal Functionalization (Piperidine Nitrogen)

In medicinal chemistry, the piperidine nitrogen (N') is the primary vector for diversification.

- Reductive Amination: The N' atom is alkylated using aryl aldehydes and sodium triacetoxyborohydride (STAB).
- Selectivity: This reaction proceeds without affecting the C4 ketone, provided mild reducing agents (STAB) are used rather than LiAlH₄.

Visualization: Reactivity Divergence



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Figure 2: Divergent reactivity of the spiro-chromanone scaffold at the C4 ketone vs. the N' piperidine nitrogen.

Part 4: Medicinal Chemistry Data[1][2][3]

Spiro-chromanones are validated inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. The spiro-linkage orients the hydrophobic "tail" into the ACC active site.

Table 1: Structure-Activity Relationship (SAR) of Spiro-Chromanone Derivatives (Data aggregated from ACC inhibition assays)

Compound ID	R-Group (Piperidine N)	C4 Substituent	ACC1 IC ₅₀ (nM)	Notes
Lead A	H (Free amine)	=O (Ketone)	> 10,000	Inactive without hydrophobic tail
Lead B	2,6-diisopropylphenyl amide	=O (Ketone)	12	High potency; rigid linker
Lead C	4-isopropoxybenzoyl	=O (Ketone)	45	Good metabolic stability
Lead D	Sulfonyl-aryl spacer	=O (Ketone)	310	Improved cytotoxicity profile (MCF-7)

Key Insight: The C4 ketone is often essential for hydrogen bonding within the receptor pocket (e.g., interacting with backbone amides), while the N-substituent drives hydrophobic interactions.

Part 5: Experimental Protocol

Protocol: Synthesis of Spiro[chroman-2,4'-piperidin]-4-one via Kabbe Condensation

Objective: To synthesize the core scaffold from 2-hydroxyacetophenone and N-Boc-4-piperidone.

Reagents:

- 2-Hydroxyacetophenone (10 mmol)
- N-Boc-4-piperidone (10 mmol)
- Pyrrolidine (5 mmol, 0.5 eq)
- Methanol (20 mL)

Step-by-Step Methodology:

- Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxyacetophenone (1.36 g, 10 mmol) and N-Boc-4-piperidone (1.99 g, 10 mmol) in methanol (20 mL).
- Catalysis: Add pyrrolidine (0.41 mL, 5 mmol) dropwise to the solution.
- Reaction: Heat the mixture to reflux (65°C) for 24 hours. Monitor progress by TLC (Hexane:EtOAc 3:1). The product typically appears as a less polar spot compared to the starting ketone.
- Workup: Cool the reaction to room temperature. The product often precipitates directly.
 - If precipitate forms: Filter the solid, wash with cold methanol (2 x 5 mL), and dry under vacuum.
 - If no precipitate: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL), wash with 1N HCl (20 mL) to remove pyrrolidine, then brine. Dry over Na₂SO₄.^[1]
- Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
- Yield: Typical yields range from 60-85%.

Validation:

- ^1H NMR (CDCl_3): Look for the disappearance of the acetophenone methyl singlet and the appearance of the methylene protons of the chroman ring (approx. 2.7 ppm, s, 2H) and the piperidine ring signals.

References

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